4-Hydroxy-4-methylglutamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S,4S)-4-amino-2-hydroxy-2-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c1-6(12,5(10)11)2-3(7)4(8)9/h3,12H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,6-/m0/s1 |
InChI Key |
ONTAOGAXMOTXQW-DZSWIPIPSA-N |
SMILES |
CC(CC(C(=O)O)N)(C(=O)O)O |
Isomeric SMILES |
C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O |
Canonical SMILES |
CC(CC(C(=O)O)N)(C(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution
Manifestation in Microbial Metabolism
Divergent Metabolite Accumulation in Protozoan Parasites
Significant research has highlighted the differential accumulation of 4-Hydroxy-4-methylglutamate in various protozoan parasites, pointing towards distinct metabolic pathways.
In a comparative metabolomic analysis of two species of African trypanosomes, the protozoan parasites responsible for diseases in animals, notable differences in their metabolic byproducts were observed. Specifically, this compound was found to accumulate in the supernatant of Trypanosoma congolense cultures. nih.govgadelhalab.co.ukbiorxiv.org In contrast, this metabolite did not accumulate in the supernatant of Trypanosoma brucei cultures. nih.govgadelhalab.co.ukbiorxiv.org This finding underscores a metabolic divergence between these two closely related parasites.
The table below summarizes the differential accumulation of selected metabolites in T. congolense and T. brucei.
| Metabolite | Accumulation in T. congolense | Accumulation in T. brucei |
| This compound | Yes | No |
| Succinate | Yes | No |
| N6-acetyl-L-lysine | Yes | No |
| N6,N6,N6-trimethyl-L-lysine | Yes | No |
| Choline | Yes | No |
| Pyruvate (B1213749) | No | Yes |
| D-glycerate | No | Yes |
| 2-oxoglutarate | No | Yes |
| Data sourced from studies on trypanosome metabolism. nih.govgadelhalab.co.ukbiorxiv.org |
This metabolic distinction may have implications for developing targeted therapeutic strategies against the diseases caused by these parasites. Further research into the metabolic pathways of other protozoan parasites, such as those from the Leishmania genus, is ongoing to understand the broader significance of such divergent metabolic strategies. researchgate.netoatext.commdpi.comgoogle.complos.org
Observation in Mammalian Biological Systems as a Metabolite
This compound has also been identified as a metabolite in mammalian systems, indicating its involvement in mammalian biochemistry. It is classified as a derivative of glutamic acid. hmdb.cahmdb.ca The Human Metabolome Database (HMDB) lists 4-Hydroxy-L-glutamic acid as a primary metabolite, suggesting it is essential for an organism's growth, development, or reproduction. hmdb.cahmdb.ca
While the full extent of its roles in mammalian metabolism is still under investigation, its presence points to its participation in various biochemical pathways. umich.edu For instance, it is known to be involved in the metabolism of arginine and proline. hmdb.ca The detection of this compound in mammals highlights the conservation of certain metabolic pathways across different biological kingdoms.
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Compounds and Metabolic Intermediates
The formation of 4-hydroxy-4-methylglutamate originates from fundamental metabolites, highlighting its integration into central metabolic routes.
Derivation from Pyruvic Acid
The biosynthesis of this compound is initiated by the condensation of two molecules of pyruvic acid. uniprot.orgwikipedia.org This reaction is catalyzed by an aldolase (B8822740), leading to the formation of the intermediate 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) (HMOG). uniprot.orguniprot.org This initial step is a critical C-C bond formation that establishes the carbon skeleton of the final product. Subsequent transamination of HMOG yields this compound. uniprot.orguniprot.org
In some organisms, such as the soil fungus Chaetomium globosum, the aldolase cghB is responsible for this aldol (B89426) condensation. uniprot.org The process is part of a larger gene cluster involved in the biosynthesis of the tetramic acid Sch210972. uniprot.orguniprot.org The formation of glutamate (B1630785) and glutamine in certain cellular contexts also relies on pyruvate (B1213749) carboxylase activity to replenish citric acid cycle intermediates, although this is a more general pathway for amino acid synthesis. nih.gov
Relation to C5-Branched Dibasic Acid Metabolism
This compound is an integral component of the C5-branched dibasic acid metabolism pathway. h-its.orggenome.jpmdpi.com This metabolic route involves a series of compounds with a five-carbon backbone and two carboxylic acid groups. The pathway includes reactions such as the interconversion of L-citramalyl-CoA to pyruvate and acetyl-CoA, and the formation of this compound from parapyruvate and ammonia. h-its.org
The presence of this compound and related compounds has been noted in various organisms. For instance, an isomer of 4-hydroxy-4-methylglutamic acid was found to be significantly increased in cucumber plants infected with the Cucumber Mosaic Virus (CMV), indicating its role in plant-pathogen interactions. mdpi.com The enzyme 4-methyleneglutaminase, which acts on a related compound, 4-methylene-L-glutamine, to produce 4-methylene-L-glutamate, is also involved in this pathway. wikipedia.org
Key Enzymes Involved in Biosynthesis
The synthesis of this compound is dependent on the catalytic activity of specific enzymes that mediate the key reaction steps.
Role of Aldolases (e.g., tasA aldolase, HMG/CHA aldolase)
Aldolases play a central role in the biosynthesis of this compound by catalyzing the aldol condensation of two pyruvate molecules. uniprot.orgwikipedia.org The enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.17), also known as pyruvate aldolase, is responsible for this reaction. wikipedia.orgebi.ac.uk
One well-characterized example is the 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida F1. nih.gov This enzyme is involved in the protocatechuate 4,5-cleavage pathway. nih.gov Structural and kinetic studies have revealed that it has a novel fold for an aldolase and contains a magnesium ion in its active site, which is crucial for catalysis. nih.gov The enzyme cghB from Chaetomium globosum is another aldolase identified to catalyze the formation of 4-hydroxy-4-methyl-2-oxoglutarate from two pyruvate molecules. uniprot.org
Transamination Reactions in Biosynthetic Routes
Following the aldol condensation, a transamination reaction is required to convert the keto acid intermediate, 4-hydroxy-4-methyl-2-oxoglutarate (HMOG), into the final amino acid product, this compound. uniprot.orguniprot.org This reaction involves the transfer of an amino group from a donor molecule to HMOG.
While the specific transaminase responsible for this step in the native biosynthetic pathway in many organisms is not yet fully identified, studies on related transamination reactions provide insights. uniprot.orguniprot.org For example, the biosynthesis of other amino acids often involves pyridoxal (B1214274) 5'-phosphate (PLP) dependent aminotransferases. wikipedia.org These enzymes facilitate the transfer of an amino group from a donor like glutamate or glutamine. wikipedia.orgumich.edu In chemo-enzymatic synthesis, various transaminases, such as branched-chain aminotransferases, have been successfully employed to catalyze the amination of keto-acid precursors. researchgate.net
Chemo-Enzymatic Synthesis Approaches in Research
The stereoselective synthesis of this compound and its analogs is of significant interest for pharmacological studies. Chemo-enzymatic methods, which combine chemical synthesis with enzymatic reactions, have proven to be powerful strategies. dntb.gov.uaacs.org
Stereoselective Synthesis of Isomers
The stereoselective synthesis of the four stereoisomers of 4-hydroxy-4-methylglutamic acid has been accomplished through chemoenzymatic methods. acs.orgdntb.gov.uaacs.org This approach allows for the controlled production of specific stereoisomers, which is crucial for studying their distinct biological activities. acs.org The synthesis strategy often involves the creation of a racemic or diastereomeric mixture of a precursor molecule, followed by an enzymatic resolution step that selectively acts on one of the stereoisomers.
A key intermediate in the synthesis of 4-hydroxy-4-methylglutamic acid stereoisomers is 4-hydroxy-4-methyl-2-oxoglutaric acid. The four stereoisomers of 4-hydroxy-4-methylglutamic acid have been synthesized from the racemic mixture of 4-hydroxy-4-methyl-2-oxoglutaric acid through a process of enzymatic transamination. acs.org This biotransformation can be catalyzed by enzymes such as branched-chain aminotransferase (BCAT) from Escherichia coli. researchgate.net
The process begins with the chemical synthesis of racemic 4-hydroxy-4-methyl-2-oxoglutaric acid. This precursor is then subjected to enzymatic transamination. The stereoselectivity of the enzyme results in the conversion of one of the keto-acid enantiomers into the corresponding amino acid. For instance, using L-aspartate as the amino group donor, the (2S)-amino acids can be selectively synthesized. The unreacted enantiomer of the keto-acid can then be separated and, if desired, chemically converted to the other set of amino acid stereoisomers. This chemoenzymatic route provides access to all four stereoisomers: (2S,4S), (2S,4R), (2R,4S), and (2R,4R)-4-hydroxy-4-methylglutamic acid. acs.org
In the context of natural product biosynthesis, such as the anti-HIV agent Sch210972, the non-proteinogenic amino acid this compound is a key building block. uniprot.org Its biosynthesis is proposed to start from the aldol condensation of two molecules of pyruvic acid to form 4-hydroxy-4-methyl-2-oxoglutarate (HMOG), catalyzed by the enzyme cghB. uniprot.org This intermediate is then believed to undergo stereoselective transamination by an as-yet-unidentified enzyme to yield this compound. uniprot.org
The stereochemistry of naturally occurring 4-hydroxy-4-methylglutamic acid can vary. For example, the (2S,4R)-isomer has been identified in plants like Pandanus veitchii, while both (2S,4S) and (2S,4R) isomers have been found in Phyllitis scolopendrium. duke.edu
Table 1: Chemoenzymatic Synthesis of 4-Hydroxy-4-methylglutamic Acid Stereoisomers
| Starting Material | Key Enzyme | Reaction Type | Product(s) | Source |
| Racemic 4-hydroxy-4-methyl-2-oxoglutaric acid | Branched-chain aminotransferase (BCAT) | Transamination | (2S,4S)- and (2S,4R)-4-hydroxy-4-methylglutamic acid | acs.orgresearchgate.net |
| (R)-4-hydroxy-4-methyl-2-oxoglutaric acid | Chemical reduction followed by hydrolysis | Chemical Conversion | (2R,4S)- and (2R,4R)-4-hydroxy-4-methylglutamic acid | acs.org |
| Pyruvic acid (2 molecules) | 4-hydroxy-4-methyl-2-oxoglutarate aldolase (cghB) | Aldol Condensation | 4-hydroxy-4-methyl-2-oxoglutarate (HMOG) | uniprot.org |
Functional Roles in Cellular and Organismal Metabolism
Integration within Core Metabolic Networks
While direct integration of 4-Hydroxy-4-methylglutamate into central carbon metabolism pathways like the tricarboxylic acid (TCA) cycle is not extensively documented, its close structural analog, 4-hydroxy-L-glutamic acid, participates in amino acid metabolism. Specifically, 4-hydroxy-L-glutamic acid is involved in arginine and proline metabolism. hmdb.cawikipedia.org This connection suggests a potential, albeit indirect, link for this compound to these core networks.
The catabolism of 4-hydroxyproline (B1632879), an abundant amino acid derived from collagen, leads to the formation of 4-hydroxy-L-glutamate. nih.govresearchgate.net In humans, 4-hydroxy-L-glutamic acid can be interconverted with 4-hydroxy-2-oxoglutarate and L-glutamate through the action of transaminases. hmdb.ca Glutamate (B1630785) is a key metabolite that directly enters the TCA cycle via its conversion to α-ketoglutarate, a central intermediate of the cycle. This metabolic link highlights a potential route through which the carbon skeleton of hydroxyglutamate derivatives could be channeled into central energy metabolism.
Contribution to Secondary Metabolite Formation
Secondary metabolites are a diverse group of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. They often have specialized functions, such as in defense, competition, and symbiosis.
Role as a Building Block in Natural Product Biosynthesis
While non-proteinogenic amino acids are known to be incorporated into a variety of natural products, specific examples of this compound serving as a direct building block in the biosynthesis of a named natural product are not well-documented in the current scientific literature. However, the structural motif of a modified glutamate derivative is found in numerous secondary metabolites. For instance, trans-4-hydroxy-L-proline, a structurally related hydroxylated amino acid, is a known component of various secondary metabolites, including echinocandins and etamycin. nih.gov This precedent suggests the plausibility of this compound or its derivatives being incorporated into natural products, though specific pathways remain to be elucidated.
Modulation of Specific Biochemical Processes (e.g., protocatechuate degradation pathways)
A significant role for a structurally related compound, 4-hydroxy-4-methyl-2-oxoglutarate (B1258234), has been identified in the protocatechuate 4,5-cleavage pathway in certain bacteria. nih.govresearchgate.net This pathway is crucial for the degradation of aromatic compounds, such as protocatechuate, which are derived from the breakdown of lignin (B12514952) and other environmental pollutants. researchgate.net
The final step of this pathway is catalyzed by the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase (B8822740) (also known as 4-carboxy-4-hydroxy-2-oxoadipate aldolase). nih.govresearchgate.net This enzyme cleaves 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate (B1213749). wikipedia.orguniprot.org Pyruvate can then readily enter central metabolic pathways such as the TCA cycle for energy production or be utilized as a precursor for various biosynthetic processes.
The enzyme exhibits a preference for 2-keto-4-hydroxy acids with a 4-carboxylate substitution. nih.gov While its affinity for 4-hydroxy-4-methyl-2-oxoglutarate is lower than for its physiological substrate, 4-carboxy-4-hydroxy-2-oxoadipate, its activity on this substrate demonstrates the metabolic machinery capable of processing compounds with a similar structure to this compound. nih.gov
The enzymes of the protocatechuate 4,5-cleavage pathway are well-characterized in several bacterial species, including Pseudomonas and Comamonas. nih.govnih.gov The pathway involves a series of enzymatic reactions that systematically break down the aromatic ring of protocatechuate.
Key Enzymes in the Protocatechuate 4,5-Cleavage Pathway:
| Enzyme Name | Abbreviation | Function |
| Protocatechuate 4,5-dioxygenase | PmdAB | Catalyzes the ring cleavage of protocatechuate. wikipedia.org |
| 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase | PmdC | Oxidizes the product of the initial ring cleavage. nih.gov |
| 2-pyrone-4,6-dicarboxylate hydrolase | PmdD | Hydrolyzes the resulting pyrone derivative. nih.gov |
| 4-oxalomesaconate hydratase | PmdE | Adds a water molecule to the product of hydrolysis. nih.gov |
| 4-carboxy-4-hydroxy-2-oxoadipate aldolase | PmdF | Cleaves the final intermediate into pyruvate and oxaloacetate. nih.gov |
Metabolic Adaptations and Perturbations in Biological Systems
The accumulation or altered metabolism of this compound and its close relatives can be indicative of specific metabolic perturbations and can be associated with certain disease states.
A prominent example is the role of 4-hydroxyglutamate as a biomarker for Primary hyperoxaluria type 3 (PH3). nih.gov PH3 is an inborn error of metabolism resulting from mutations in the HOGA1 gene, which encodes the enzyme 4-hydroxy-2-oxoglutarate aldolase. researchgate.netnih.gov This enzyme is involved in the catabolism of 4-hydroxyproline. A deficiency in HOGA1 leads to the accumulation of its substrate, 4-hydroxy-2-oxoglutarate, and its metabolic precursor, 4-hydroxyglutamate, in the urine of affected individuals. nih.gov
The elevated levels of 4-hydroxyglutamate are a key diagnostic marker for PH3. nih.govresearchgate.net This accumulation reflects a perturbation in the normal metabolic flux of the 4-hydroxyproline degradation pathway. The study of such metabolic perturbations provides valuable insights into the physiological roles of the involved metabolites and enzymes.
Furthermore, altered levels of 4-hydroxyglutamate have been associated with other physiological and pathological conditions. For instance, elevated levels of 4-hydroxyglutamate have been identified as a potential predictor for pre-eclampsia, a pregnancy-related disorder. researchgate.netoup.comnih.gov Additionally, studies have linked alterations in glutamate metabolism, including metabolites like 4-hydroxyglutamate, to metabolic syndrome in HIV-infected individuals. nih.gov These findings suggest that the metabolism of 4-hydroxyglutamate is sensitive to systemic metabolic changes and may play a role in the pathophysiology of these conditions.
Metabolic Disorders and Conditions Associated with Altered 4-Hydroxyglutamate Levels:
| Condition | Observation | Reference |
| Primary hyperoxaluria type 3 (PH3) | Significantly elevated urinary excretion of 4-hydroxyglutamate. | nih.gov |
| Pre-eclampsia | Elevated maternal serum levels of 4-hydroxyglutamate. | oup.comnih.gov |
| Metabolic Syndrome in HIV-infected individuals | Altered plasma levels of 4-hydroxyglutamate and other glutamate-related metabolites. | nih.gov |
Advanced Analytical Methodologies for Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone in the analysis of 4-Hydroxy-4-methylglutamate. Its ability to measure the mass-to-charge ratio of ionized molecules provides exceptional specificity and sensitivity, enabling both qualitative identification and precise quantification. rsc.org When coupled with chromatographic separation, MS-based methods offer robust platforms for comprehensive metabolic analysis. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique for the analysis of non-volatile compounds like this compound in biological fluids. mdpi.comresearchgate.net The methodology combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry, making it ideal for targeted quantification in complex mixtures such as plasma or cell extracts. rsc.orgnih.gov
In a typical LC-MS/MS workflow, the analyte is first separated from other matrix components on a chromatographic column, often a reversed-phase C18 column. nih.govsemanticscholar.org The choice of mobile phase is critical and often consists of an aqueous component with an organic modifier like acetonitrile (B52724), along with additives such as formic acid to improve ionization. nih.gov Following separation, the compound enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI).
The tandem mass spectrometry aspect (MS/MS) provides high selectivity by monitoring a specific fragmentation reaction of the target analyte. nih.gov The first mass analyzer selects the ionized molecule of this compound (the precursor ion), which is then fragmented in a collision cell. A second mass analyzer then selects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the compound, minimizing interferences and enabling accurate quantification even at very low concentrations. cigb.edu.cu The applicability of LC-MS for the analysis of 4-Hydroxy-4-methylglutamic acid has been noted in comprehensive metabolomics platforms, confirming its suitability for this type of analysis. tmiclinode.com
While glutamic acid and glutamine can sometimes undergo in-source cyclization to pyroglutamic acid during analysis, creating potential artifacts, careful optimization of ESI source conditions can mitigate this issue for related compounds. nih.gov The development of targeted, quantitative LC-MS/MS assays, often in a high-throughput 96-well format, allows for the reliable measurement of a wide array of metabolites, including amino acid derivatives, from biological samples. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Epimetabolite Annotation
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique in metabolomics that is particularly effective for the structural annotation of novel or unexpected metabolites, known as epimetabolites. nih.gov For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.gov This typically involves silylation, such as with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert polar functional groups (e.g., carboxyl and hydroxyl groups) into more volatile trimethylsilyl (B98337) (TMS) ethers and esters.
A key application of GC-MS in this context is untargeted metabolomics, where the goal is to identify unknown compounds in a sample. High-resolution, accurate mass GC-MS can provide the elemental composition of an unknown compound from its molecular ion. nih.gov However, the "hard" electron ionization (EI) used in GC-MS often leads to extensive fragmentation and a weak or absent molecular ion, making formula determination challenging. nih.gov
To overcome this, a workflow combining hard EI with softer chemical ionization (CI) can be employed. CI generates molecular adduct ions, which helps in determining the intact molecule's mass and elemental formula. nih.gov This information can then be queried against specialized databases, such as the Metabolic In-silico Network Expansion (MINE) database, which contains computationally predicted structures of plausible epimetabolites. nih.gov This approach was successfully used to propose a structure for an unknown compound identified as this compound lactone, the cyclic form of this compound. nih.gov By comparing the fragmentation patterns in the experimental mass spectrum with theoretical patterns, researchers can annotate the structure of these novel metabolites. nih.gov
| Step | Technique/Method | Purpose | Example Application for this compound |
|---|---|---|---|
| 1. Derivatization | Silylation (e.g., with MSTFA) | Increase volatility and thermal stability for GC analysis. | Conversion of polar -OH and -COOH groups to TMS derivatives. |
| 2. Data Acquisition | Accurate Mass GC-MS with both Electron Ionization (EI) and Chemical Ionization (CI) | Obtain fragmentation patterns (EI) and molecular adduct ions (CI) to determine elemental formula. | EI provides characteristic fragments; CI confirms molecular mass. |
| 3. Database Query | Querying metabolome databases (e.g., MINE) with the determined elemental formula. | Retrieve potential isomeric structures, including known and predicted epimetabolites. | Identification of this compound lactone as a candidate structure. |
| 4. Structural Annotation | Comparison of experimental mass spectra with in-silico or library spectra. | Confirm the most likely chemical structure among the candidates. | Matching fragmentation patterns to confirm the identity. |
Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF-MS) for Metabolic Profiling
Capillary electrophoresis-mass spectrometry (CE-MS) is an analytical technique exceptionally well-suited for the profiling of highly polar and charged metabolites, such as amino acids and organic acids. uu.nlnih.gov The combination of the high separation efficiency of CE for ionic species with the accurate mass measurement of a time-of-flight (TOF) mass spectrometer provides a powerful tool for untargeted metabolomics. uu.nl
In CE-MS, charged molecules are separated in a capillary filled with a background electrolyte based on their electrophoretic mobility under an applied electric field. For a compound like this compound, which is anionic at neutral or basic pH, analysis would typically be performed in negative ion mode. uu.nl A sheathless porous tip interface can be used for highly sensitive profiling of anionic metabolites. uu.nl
This technique is valuable for obtaining a comprehensive snapshot of the metabolome. For instance, CE-TOF-MS has been used to compare the metabolic profiles of different biological samples, such as identifying differences between genetically modified and conventional maize or profiling metabolites in cardiovascular disease studies. nih.gov The high resolution of CE allows for the separation of structurally similar compounds, while the TOF-MS provides accurate mass data that can be used to predict the elemental composition of detected metabolites. This makes CE-TOF-MS a highly effective platform for discovering changes in the levels of anionic metabolites like this compound in various physiological or pathological states.
Chromatographic Separation Methods
For LC-based methods, reversed-phase chromatography is common. Using columns like a C18, polar compounds such as amino acids can be retained and separated. nih.gov The separation is achieved by partitioning the analyte between a nonpolar stationary phase and a polar mobile phase. By carefully controlling the gradient of the mobile phase (e.g., by increasing the concentration of an organic solvent like acetonitrile over time), a wide range of metabolites with varying polarities can be separated within a single analytical run. semanticscholar.org
For GC-based methods, derivatization is essential as previously mentioned (Section 5.1.2). Following this step, the derivatized this compound can be separated on a nonpolar capillary column. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. Volatile compounds with lower boiling points elute from the column faster than less volatile compounds. This separation is critical for resolving the target analyte from other derivatized compounds in the sample before it enters the mass spectrometer for detection. nih.gov
Isotopic Labeling Strategies in Metabolic Tracing
Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry to trace the flow of atoms through metabolic pathways and determine the activities of these pathways (fluxomics). nih.govnih.gov This approach provides dynamic information that cannot be obtained from steady-state concentration measurements alone.
In a typical experiment, a biological system (e.g., cell culture) is supplied with a substrate enriched with a stable isotope, such as uniformly labeled ¹³C-glucose or ¹³C,¹⁵N-glutamine. nih.gov As these labeled precursors are metabolized, the heavy isotopes are incorporated into downstream metabolites, including amino acids and their derivatives.
For example, if ¹³C₅,¹⁵N₂-glutamine is used as a tracer, the five carbon atoms and two nitrogen atoms of the glutamine molecule are heavy isotopes. nih.gov If this compound is synthesized from this labeled glutamine, it will incorporate these heavy isotopes, resulting in an increase in its molecular mass. Mass spectrometry can easily detect this mass shift. By measuring the rate of incorporation of the label and the specific pattern of mass isotopologues (molecules of the same compound but with different numbers of heavy isotopes), researchers can deduce the metabolic origin and flux through the pathways leading to this compound. researchgate.net This technique is invaluable for unambiguously tracking atoms through complex and interconnected metabolic networks and for discovering novel metabolic functions. nih.gov
| Isotopic Tracer | Metabolic Precursor | Analytical Platform | Information Gained |
|---|---|---|---|
| Uniformly ¹³C-labeled Glucose (¹³C₆-Glc) | Primary carbon source for many pathways. | LC-MS/MS or GC-MS | Traces the contribution of glucose carbons to the synthesis of the carbon backbone of this compound. |
| Uniformly ¹³C,¹⁵N-labeled Glutamine (¹³C₅,¹⁵N₂-Gln) | Key source of carbon and nitrogen for amino acid synthesis. | LC-MS/MS or GC-MS | Determines if glutamine is a direct precursor for this compound, tracing both its carbon and nitrogen atoms. researchgate.net |
| Deuterated Water (²H₂O) | Source of hydrogen atoms for various metabolic reactions. | LC-MS/MS or GC-MS | Measures the rates of biosynthesis and turnover by tracking the incorporation of deuterium. |
Future Research Directions and Perspectives
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The complete enzymatic pathway for the biosynthesis of 4-hydroxy-4-methylglutamate remains partially uncharacterized. While it is known to be a metabolite, the specific enzymes that catalyze each step of its formation from precursor molecules are not fully identified in all organisms. ebi.ac.uk One proposed reaction involves the amination of 4-hydroxy-4-methyl-2-oxoglutarate (B1258234). h-its.org Another potential route suggests its formation from parapyruvate. h-its.org
Future research must focus on identifying and characterizing the complete cohort of enzymes responsible for its synthesis. This involves a combination of genomic, transcriptomic, and proteomic approaches to pinpoint candidate genes and enzymes. For instance, gene clusters that are co-regulated with known components of related metabolic pathways could harbor the missing enzymatic links. Techniques such as heterologous expression of candidate genes in model organisms like Escherichia coli or yeast, followed by in vitro enzymatic assays, will be crucial for confirming their function. tandfonline.comsci-hub.se The discovery of these novel enzymes will not only illuminate the biosynthesis of this compound but could also expand the known repertoire of biocatalysts available for synthetic biology.
Comprehensive Mapping of Metabolic Interconnections
Understanding how the synthesis and degradation of this compound are integrated within the broader metabolic network of an organism is a critical next step. As a derivative of glutamate (B1630785), it is intrinsically linked to central carbon and nitrogen metabolism. psu.eduhmdb.ca For example, its precursor, 4-hydroxy-4-methyl-2-oxoglutarate, can be cleaved into two molecules of pyruvate (B1213749), directly connecting it to glycolysis and the citric acid cycle. h-its.org
Future studies should employ advanced metabolomics and flux analysis techniques to trace the flow of atoms from primary metabolites into this compound and to identify its downstream catabolic products. plos.org This will help to clarify its role as a potential storage compound for carbon or nitrogen, or as an intermediate in specialized metabolic pathways. Investigating its metabolic connections in diverse organisms, particularly in extremophiles where it may function as a compatible solute, will provide insights into its adaptive significance. mdpi.comresearchgate.net
Investigation of Novel Biological Functions
The known biological roles of this compound are still limited, though it is recognized as a metabolite in various species, including the protozoan parasite Trypanosoma brucei. plos.orgresearchgate.net One of its key proposed functions is as a compatible solute, a small organic molecule that helps organisms survive under extreme osmotic stress by balancing turgor pressure without interfering with cellular processes. mdpi.comnih.govnih.gov This is a common strategy in halophilic (salt-loving) bacteria and other extremophiles. mdpi.comnih.gov
Future research should aim to experimentally validate and expand upon these proposed functions. For example, studies could investigate its ability to protect proteins and cellular structures from damage induced by high salinity, desiccation, or extreme temperatures. researchgate.net Furthermore, given its structural similarity to glutamate, a primary neurotransmitter, investigations into its potential signaling roles or as a modulator of glutamate receptors in higher organisms could reveal entirely new biological activities. researchgate.netacs.org
Engineering of Biosynthetic Routes for Compound Production
The unique properties of this compound, particularly as a potential compatible solute, make it an attractive target for biotechnological production. Metabolic engineering offers a promising avenue for producing this and other valuable compounds in industrial microorganisms like Escherichia coli or Corynebacterium glutamicum. nih.govfrontiersin.org This approach involves the rational design and implementation of synthetic pathways to enhance the production of a target molecule. nih.gov
Future efforts in this area will likely focus on several key strategies:
Pathway Reconstitution: Assembling the complete biosynthetic pathway for this compound in a heterologous host. sci-hub.se
Precursor Supply Enhancement: Engineering the host's central metabolism to increase the availability of key precursors, such as α-ketoglutarate or pyruvate. nih.gov
Elimination of Competing Pathways: Deleting genes for enzymes that divert precursors away from the desired biosynthetic route. nih.gov
Enzyme Optimization: Improving the activity and specificity of the biosynthetic enzymes through protein engineering. sci-hub.se
Successful engineering could lead to the cost-effective and sustainable production of this compound for applications in cosmetics, medicine, and biotechnology, similar to the established production of other compatible solutes like ectoine. tum.demdpi.com
Development of Advanced in vitro and in vivo Research Models
To accelerate research into this compound, the development of more sophisticated research models is essential.
In vitro models would involve cell-free systems reconstituted with the purified enzymes of the biosynthetic pathway. These systems allow for the detailed study of each enzymatic step under controlled conditions, free from the complexity of the cellular environment. This approach is invaluable for determining enzyme kinetics, substrate specificity, and mechanisms of regulation.
In vivo models are also critical. The creation of genetically modified organisms, such as knockout or overexpressor strains for the genes involved in this compound metabolism, will be instrumental. For example, using Xenopus oocytes to express specific transporters can be a powerful tool for studying the transport kinetics and substrate specificity related to this compound. mdpi.com These models will enable researchers to study the physiological consequences of altered levels of this metabolite and to definitively probe its biological functions in a whole-organism context.
Through these multifaceted research directions, the scientific community can expect to gain a comprehensive understanding of this compound, from its molecular synthesis to its ecological roles and biotechnological potential.
Q & A
Q. How can researchers ensure the reliability of literature sources on this compound?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Biological Chemistry, Metabolomics) and avoid non-peer-reviewed platforms like . Cross-check data against the NIST Chemistry WebBook for physicochemical properties and KEGG for pathway annotations. Use Zotero or EndNote to track citations and resolve conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
